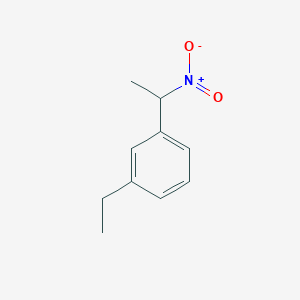
Benzene, 1-ethyl-3-(1-nitroethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-ethyl-3-(1-nitroethyl)- is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzene, where an ethyl group and a nitroethyl group are substituted at the 1 and 3 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethyl-3-(1-nitroethyl)- typically involves a multi-step process. One common method starts with the nitration of ethylbenzene to form 1-ethyl-3-nitrobenzene. This is followed by the alkylation of the nitrobenzene derivative with an appropriate alkylating agent under controlled conditions to introduce the nitroethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 1-ethyl-3-(1-nitroethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitro compounds.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are commonly used in electrophilic aromatic substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-ethyl-3-(1-nitroethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Benzene, 1-ethyl-3-(1-nitroethyl)- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to synthesize desired products .
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-ethyl-3-nitro-
- Nitrobenzene, 3-ethyl-
- Benzene, 1-ethyl-3-(1-aminoethyl)-
Comparison: Benzene, 1-ethyl-3-(1-nitroethyl)- is unique due to the presence of both an ethyl and a nitroethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in electrophilic aromatic substitution reactions compared to its analogs. The presence of the nitro group also makes it a valuable intermediate in the synthesis of various organic compounds .
Eigenschaften
CAS-Nummer |
397874-74-7 |
|---|---|
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
1-ethyl-3-(1-nitroethyl)benzene |
InChI |
InChI=1S/C10H13NO2/c1-3-9-5-4-6-10(7-9)8(2)11(12)13/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
DZZYEMJEBLYGRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC=C1)C(C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















